molecular formula C49H82IN4O12P B045576 Asa-PS CAS No. 124155-78-8

Asa-PS

Cat. No.: B045576
CAS No.: 124155-78-8
M. Wt: 1077.1 g/mol
InChI Key: GMXUBNQSYSYDKU-UYJAKLHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The American Society of Anesthesiologists Physical Status (ASA-PS) classification system is a preoperative grading tool developed to assess a patient’s overall health and physiological resilience before surgery. It categorizes patients into six classes (I–VI), with an additional "E" suffix denoting emergency cases . This compound is widely used in clinical practice and research to predict postoperative outcomes, including mortality, complications, and resource utilization. For example, higher this compound scores (e.g., III/IV) are strongly associated with reduced survival rates in gastric cancer patients (5-year survival: 37.0% for this compound III/IV vs. 59.0% for this compound I) . Its predictive validity extends to cardiac autonomic dysfunction in elderly patients, where higher this compound classes correlate with reduced heart rate variability metrics (e.g., LF, HF, and total power) .

Properties

CAS No.

124155-78-8

Molecular Formula

C49H82IN4O12P

Molecular Weight

1077.1 g/mol

IUPAC Name

(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1

InChI Key

GMXUBNQSYSYDKU-UYJAKLHWSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

4-azidosalicylic acid-phosphatidylserine
ASA-PS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidosalicylic acid-phosphatidylserine typically involves the conjugation of 4-azidosalicylic acid with phosphatidylserine. The process begins with the preparation of photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid. Upon ultraviolet light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Azidosalicylic acid-phosphatidylserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is a cross-linked ligand-receptor complex, which can be detected by SDS-PAGE and autoradiography .

Comparison with Similar Compounds

Comparison with Similar Risk Stratification Tools

ASA-PS vs. STTGMA (Score for Trauma Triage in the Geriatric and Middle-Aged)

Metric This compound STTGMA Reference
Purpose General preoperative risk assessment Orthopedic trauma mortality prediction
Assessment Method Clinician-assigned ordinal score (I–VI) Mathematical model (age, comorbidities, vitals)
Predictive Scope Broad: mortality, complications, costs Narrow: inpatient mortality, orthopedic outcomes
AUC for Mortality Comparable to STTGMA in orthopedic trauma 0.75–0.80 (similar to this compound)
Key Limitation Subjective inter-rater variability Limited to orthopedic trauma

Synergy : Combining this compound with STTGMA improves predictive accuracy for orthopedic outcomes, as this compound captures chronic comorbidities missed by STTGMA’s acute-focused model .

This compound vs. Revised Cardiac Risk Index (RCRI)

Metric This compound RCRI Reference
Purpose General surgical risk Cardiac complication prediction
Predictive Ability AUC 0.75 (cardiac), 0.76 (pulmonary) AUC 0.73 (cardiac), 0.71 (pulmonary)
Clinical Utility Broad applicability Specialized for cardiac risk
Key Strength Correlates with long-term mortality Validated for perioperative MI, heart failure

This compound vs. NARCO-SS (Neurological Airway Respiratory Cardiovascular Other-Surgical Severity)

Metric This compound NARCO-SS Reference
Interobserver Reliability Moderate (κ = 0.4–0.6) Moderate (similar to this compound)
AUC for Outcomes 0.70–0.85 (mortality, complications) 0.60–0.80 (weaker than this compound)
Clinical Utility Established in diverse surgeries Limited external validation

This compound vs. SORT and POSSUM

Metric This compound SORT/SORT v2 POSSUM
Purpose General risk stratification Pancreatic surgery mortality prediction Multivariate risk modeling
AUC for Mortality 0.70–0.75 0.85–0.90 (superior to this compound) 0.75–0.80
Key Strength Simplicity and speed Incorporates surgeon intuition Comprehensive physiological parameters

Reliability and Validity Considerations

  • Inter-Rater Reliability : this compound exhibits moderate agreement (κ = 0.4–0.6), influenced by clinician experience. Senior anesthesiologists often deviate from strict criteria, relying on subjective judgment .
  • Predictive Validity : Model-derived this compound (using NSQIP data) shows stronger correlation with comorbidities (C-statistic = 0.77) but weaker association with postoperative complications than clinician-assigned this compound .
  • Bias Risk : Inconsistent assignments between specialties (e.g., internal medicine vs. anesthesia) may lead to unnecessary preoperative testing or delayed surgeries .

Clinical Implications and Recommendations

  • This compound Strengths : Broad applicability, simplicity, and strong correlation with long-term outcomes (e.g., 46% increased mortality hazard for this compound III/IV in gastric cancer) .
  • Limitations : Subjectivity limits reproducibility; hybrid models (e.g., this compound + NSQIP variables) improve objectivity .
  • Contextual Use : Pair this compound with specialized tools (e.g., RCRI for cardiac risk, SORT for pancreatic surgery) for high-stakes decisions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.